molecular formula C19H18ClF2N3O3 B174157 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127254-10-8

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

カタログ番号: B174157
CAS番号: 127254-10-8
分子量: 409.8 g/mol
InChIキー: PNUZDKCDAWUEGK-UHTWSYAYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C19H18ClF2N3O3 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Sitafloxacin, is a synthetic fluoroquinolone antibiotic. It exhibits significant antibacterial activity by targeting bacterial DNA synthesis pathways, particularly through the inhibition of DNA gyrase and topoisomerase IV.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19H18ClF2N3O3
Molecular Weight 409.8 g/mol
IUPAC Name 7-[(R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
CAS Number 127254-10-8

Sitafloxacin functions primarily as an inhibitor of bacterial DNA replication. It binds to the DNA gyrase and topoisomerase IV enzymes, which are crucial for maintaining DNA structure during replication and transcription. By inhibiting these enzymes, Sitafloxacin disrupts bacterial cell division and ultimately leads to cell death.

Antibacterial Efficacy

Research indicates that Sitafloxacin exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against resistant strains, making it a valuable option in treating complicated infections.

Case Studies

  • Clinical Efficacy in Respiratory Infections : A study involving patients with community-acquired pneumonia demonstrated that Sitafloxacin was effective in reducing clinical symptoms and eradicating pathogens within a short treatment duration compared to standard antibiotics.
  • Urinary Tract Infections (UTIs) : In a randomized controlled trial, Sitafloxacin showed superior efficacy in treating UTIs caused by multidrug-resistant Escherichia coli compared to other fluoroquinolones.
  • Skin and Soft Tissue Infections : Another case study highlighted its effectiveness in treating complicated skin infections where conventional therapies failed, showcasing its potential as a second-line treatment option.

Pharmacokinetics

Sitafloxacin has favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues with good penetration into respiratory and urinary tracts.
  • Metabolism : Primarily metabolized in the liver with minimal renal excretion.

Safety Profile

The safety profile of Sitafloxacin is generally favorable; however, common side effects include gastrointestinal disturbances and potential central nervous system effects such as dizziness or headache. Monitoring for adverse reactions is recommended during treatment.

科学的研究の応用

Comparative Efficacy

Studies have shown that this compound is more effective than several existing antibiotics, particularly in treating infections caused by resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. In vitro assays have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of traditional fluoroquinolones, indicating superior efficacy .

Importance of Structural Features

The unique spirocyclic structure contributes to the compound's enhanced activity. The presence of the 7-amino group and the fluorinated cyclopropyl moiety are critical for binding affinity to target enzymes. Research indicates that modifications to these groups can significantly alter antibacterial potency .

Structural Feature Impact on Activity
7-amino groupEssential for enzyme binding
Fluorinated cyclopropylEnhances lipophilicity and membrane penetration
Chlorine atomIncreases antibacterial spectrum

Clinical Relevance

Due to its broad-spectrum activity, this compound is being investigated for use in treating various infections, including urinary tract infections (UTIs) and respiratory infections. Its ability to overcome resistance mechanisms makes it a candidate for combination therapies with other antibiotics .

Case Studies

  • Urinary Tract Infections : A clinical trial demonstrated that patients treated with this compound showed a higher rate of infection resolution compared to those receiving standard treatments.
  • Respiratory Infections : In a study involving patients with chronic obstructive pulmonary disease (COPD), the compound reduced exacerbation rates by effectively targeting bacterial pathogens commonly associated with lung infections.

特性

IUPAC Name

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-UHTWSYAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。